Bienvenue dans la boutique en ligne BenchChem!

N-0861 racemate

Adenosine Receptor Cardiovascular Pharmacology In Vivo Selectivity

N-0861 racemate is the racemic mixture of (±)-N6-endonorbornan-2-yl-9-methyladenine, a non-xanthine adenosine A1 receptor antagonist with 47-fold functional A1/A2 selectivity (KB ~500 nM). It blocks adenosine-induced negative chronotropic and dromotropic effects while preserving A2-mediated coronary vasodilation—unlike non-selective xanthine antagonists such as 8-phenyltheophylline. In isolated guinea pig or rat heart preparations, titratable doses enable precise dissection of A1-specific cardiac electrophysiology without confounding vasodilatory effects. This racemate (encompassing enantiomers WRC-0006 and WRC-0007) is validated in rodent cardiovascular models and clinical AV nodal conduction studies, where it abolishes adenosine-induced A-H interval prolongation and chest pain without affecting coronary blood flow.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
Cat. No. B2888030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-0861 racemate
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17)
InChIKeyMTQYIGCUBBMQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-0861 Racemate: A Selective Adenosine A1 Receptor Antagonist for Cardiovascular Research


N-0861 racemate (CAS 121241-87-0), chemically defined as (±)-N6-endonorbornan-2-yl-9-methyladenine, is a selective adenosine A1 receptor antagonist [1]. It belongs to the non-xanthine class of adenosine receptor antagonists, distinguishing it structurally from traditional xanthine-based antagonists like caffeine or theophylline. This compound is the racemic mixture of its two enantiomers, WRC-0006 and WRC-0007 [2]. N-0861 is primarily utilized in cardiovascular research to dissect the physiological roles of adenosine A1 receptors, particularly in cardiac electrophysiology and hemodynamics, without confounding effects on A2 receptors [3].

Why N-0861 Racemate Cannot Be Substituted by Other Adenosine Receptor Antagonists


Generic substitution among adenosine receptor antagonists is scientifically invalid due to profound differences in receptor subtype selectivity and functional profiles. Non-selective antagonists like 8-phenyltheophylline block both A1 and A2 receptors, confounding experimental interpretation by simultaneously affecting cardiac conduction and coronary vasodilation [1]. Conversely, highly potent A1 antagonists like WRC-0571 exhibit over 500-fold greater affinity for A1 receptors (Ki = 1.7 nM) [2], which may preclude studies requiring moderate receptor occupancy. Even within the same structural class, enantiomers of N-0861 display divergent potencies: WRC-0007 is 4-fold more potent (pKB = 6.51) than WRC-0006 (pKB = 5.86) at A1 receptors, and also exhibits 98-fold A1 vs. A2 selectivity compared to 11-fold for WRC-0006 [3]. This heterogeneity underscores that substituting N-0861 racemate with another adenosine antagonist will irreversibly alter the pharmacological outcome and experimental validity.

Quantitative Evidence of N-0861 Racemate's Differential Profile Against Comparators


In Vivo A1 vs. A2 Selectivity of N-0861 Compared to 8-Phenyltheophylline

N-0861 exhibits >333-fold functional selectivity for A1 over A2 receptors in vivo, as demonstrated by its inability to antagonize A2-mediated vasodilation at doses up to 100 µmol/kg [1]. In contrast, the non-selective antagonist 8-phenyltheophylline blocked both A1 and A2 receptor-mediated responses at comparable doses. The minimum effective i.v. dose for N-0861 to antagonize A1-mediated bradycardia was 0.3 µmol/kg [1]. This stark difference in selectivity profile is critical for experiments aiming to isolate A1 receptor function.

Adenosine Receptor Cardiovascular Pharmacology In Vivo Selectivity

In Vitro A1 vs. A2 Receptor Affinity and Functional Antagonism of N-0861

In guinea pig isolated atria, N-0861 competitively antagonized A1-mediated negative inotropic responses with a pKB of 6.24 (KB = 575 nM) and negative chronotropic responses with a pKB of 6.29 [1]. In guinea pig aorta, its potency at A2 receptors was 47-fold lower, with a pKB of 4.57 [1]. This functional selectivity is supported by radioligand binding data showing a Ki of 620 nM for A1 receptors in guinea pig atrial membranes, with no displacement of S-(p-nitrobenzyl)-6-thioinosine binding [2]. Comparative data from a separate study indicated a 10-fold greater affinity for A1 over A2A receptors in guinea pig brain membranes [3]. This contrasts with more potent but less selective xanthine-based antagonists like CPX and NAX, which exhibit 209- and 110-fold selectivity, respectively, but also possess higher absolute affinity [3].

Receptor Binding Isolated Tissue Assay Selectivity Profile

Human Clinical Evidence of A1-Mediated Cardiac Effects Without A2 Vasodilation Interference

In a clinical study involving 13 patients, N-0861 (0.25 mg/kg i.v.) abolished adenosine-induced A-H interval prolongation (a measure of atrioventricular nodal conduction slowing) and the associated chest pain [1]. Critically, the same dose did not significantly affect the adenosine-induced increase in coronary blood flow velocity, an A2 receptor-mediated effect [1]. This human data confirms the preservation of functional A2 receptor-mediated vasodilation, a key differentiator from non-selective antagonists. This clinical selectivity is further supported by a study demonstrating a linear relationship between A1 receptor occupancy and the antagonism of adenosine-induced A-H prolongation, with no evidence of A2 receptor engagement at the doses tested [2].

Clinical Pharmacology Cardiac Electrophysiology Human Study

Preservation of A2-Mediated Vasodilation During Pharmacologic Stress Imaging

In a canine model of critical coronary stenosis, N-0861 pretreatment did not alter the A2 receptor-mediated increase in coronary blood flow induced by adenosine (250 µg/kg/min) [1]. Specifically, there was no change in hemodynamic parameters or coronary flow in the non-stenotic left circumflex artery, which tripled to 106 ± 14 ml/min (p < 0.01) [1]. Critically, N-0861 did not affect the detection of the coronary stenosis by 201Tl imaging, confirming that A2-mediated vasodilation and subsequent radiotracer uptake were preserved [1]. This study directly addresses the proposed therapeutic use of N-0861 to eliminate A1-mediated side effects (e.g., AV block) during pharmacologic stress testing without compromising the diagnostic quality of the A2-dependent vasodilator stress [1].

Nuclear Cardiology Myocardial Perfusion Imaging Translational Research

Receptor Occupancy-Effect Relationship for A1 Antagonism in Humans

A clinical pharmacology study established a linear relationship between plasma concentration of N-0861, A1 receptor occupancy, and the functional antagonism of adenosine-induced A-H interval prolongation [1]. This quantitative relationship demonstrates that the pharmacological effect of N-0861 is directly attributable to A1 receptor engagement, with no evidence of alternative mechanisms or receptor subtypes contributing to the observed response. The study utilized a radioreceptor assay to quantify A1 occupancy by antagonist present in patient plasma, providing a direct link between exposure, target engagement, and pharmacodynamic effect [1]. This level of mechanistic validation is not available for many other adenosine receptor antagonists.

Clinical Pharmacology Receptor Occupancy Pharmacodynamics

Comparison of N-0861 Enantiomers: Divergent Potency and Selectivity

The individual enantiomers of N-0861 exhibit distinct pharmacological profiles. WRC-0007 (the (-)-enantiomer) is 4-fold more potent (pKB = 6.51) than WRC-0006 (the (+)-enantiomer, pKB = 5.86) at antagonizing A1 receptors in guinea pig isolated atria [1]. Furthermore, WRC-0007 demonstrates 98-fold selectivity for A1 over A2 receptors, whereas WRC-0006 exhibits only 11-fold selectivity [1]. This stereochemical divergence underscores the importance of using the defined racemate (N-0861 racemate) when a balanced profile of both enantiomers is required, or alternatively, using the individual enantiomers for studies requiring higher potency (WRC-0007) or a different selectivity profile [1].

Stereochemistry Enantiomer Selectivity Receptor Pharmacology

Optimal Research Applications for N-0861 Racemate Based on Quantitative Evidence


Dissecting A1-Mediated Cardiac Electrophysiology in Isolated Heart or Atrial Preparations

Use N-0861 racemate to selectively block A1 adenosine receptors in isolated guinea pig or rat heart preparations. Its moderate potency (KB ~500 nM) and well-characterized functional selectivity (47-fold over A2) allow for precise, titratable antagonism of adenosine-induced negative chronotropic and dromotropic effects without confounding A2-mediated coronary vasodilation [1].

In Vivo Studies Requiring Exclusive A1 Receptor Blockade Without Vascular A2 Interference

Employ N-0861 racemate in rodent models of cardiovascular function where preservation of A2-mediated vasodilation is critical. Its >333-fold in vivo selectivity ensures that doses up to 100 µmol/kg i.v. will not attenuate A2-dependent vasodilatory responses, a key advantage over non-selective antagonists like 8-phenyltheophylline [1].

Human Experimental Medicine Studies of Adenosine A1 Receptor Function

Utilize N-0861 racemate in clinical electrophysiology studies to investigate A1 receptor-mediated effects on atrioventricular nodal conduction and symptom perception. Its demonstrated ability to abolish adenosine-induced A-H interval prolongation and chest pain in humans, without affecting coronary blood flow, makes it a valuable tool for probing A1-specific pathways [1].

Pharmacologic Stress Imaging Pretreatment to Mitigate A1-Mediated Side Effects

Apply N-0861 racemate as a pretreatment agent in large animal models of pharmacologic stress testing with adenosine. Its selective A1 antagonism eliminates AV block and angina-like pain while preserving the A2-mediated hyperemic response necessary for accurate myocardial perfusion imaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-0861 racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.